Comprehensive Technical Guide to 4-Methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7): Synthesis, Properties, and Metalloenzyme Inhibition
Comprehensive Technical Guide to 4-Methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7): Synthesis, Properties, and Metalloenzyme Inhibition
Executive Summary
In the realm of rational drug design and advanced organic synthesis, functionalized picolinic acids serve as privileged scaffolds. 4-Methylsulfanylpyridine-2-carboxylic acid (commonly known as 4-(methylthio)picolinic acid) is a highly specialized heterocyclic building block. Its unique structural topology—combining a bidentate metal-chelating core with a lipophilic, electron-donating methylthio vector—makes it an invaluable precursor for developing metalloenzyme inhibitors, particularly targeting 2-oxoglutarate (2OG)-dependent oxygenases and Jumonji C (JmjC) domain-containing histone demethylases.
This whitepaper provides an authoritative, field-tested guide to the chemical identity, synthetic methodology, and biochemical application of this compound, ensuring that your experimental workflows are built on self-validating and mechanistically sound principles.
Chemical Identity & Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is required. The methylthio group at the C4 position significantly alters the electron density of the pyridine ring compared to unsubstituted picolinic acid, impacting both its pKa and its nucleophilic reactivity.
Table 1: Core Identifiers and Quantitative Data
| Parameter | Value / Description |
| IUPAC Name | 4-methylsulfanylpyridine-2-carboxylic acid |
| Common Synonyms | 4-(Methylthio)picolinic acid; 2-Pyridinecarboxylic acid, 4-(methylthio)- |
| CAS Number | 74470-30-7 [1] |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol [2] |
| SMILES | O=C(O)c1nc(ccc1SC) or CSC1=CC(=NC=C1)C(=O)O |
| Hydrogen Bond Donors | 1 (Carboxylic acid) |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Carboxyl O's, Thioether S) |
Structural Biology & Pharmacophore Mechanics
As an application scientist, I evaluate molecules not just by their structure, but by their functional geometry within a biological target.
The pharmacophore of 4-methylsulfanylpyridine-2-carboxylic acid is bipartite:
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The Chelating Core (N1 and C2-Carboxylate): The spatial arrangement of the pyridine nitrogen and the adjacent carboxylic acid is perfectly poised to form a stable bidentate complex with transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺) [3]. In the active site of 2OG-oxygenases, this moiety displaces the endogenous 2-oxoglutarate co-substrate, directly coordinating the catalytic iron.
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The Lipophilic Vector (C4-Methylthio): The -SCH₃ group projects into the hydrophobic sub-pockets of the enzyme's active site. Unlike highly polar substituents, the methylthio group provides favorable van der Waals interactions and displaces high-energy water molecules from the binding pocket, driving binding affinity through the hydrophobic effect.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient route to synthesize 4-(methylthio)picolinic acid relies on a Nucleophilic Aromatic Substitution (SNAr).
Causality behind the chemistry: The pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing carboxylate group at C2 further activates the C4 position toward nucleophilic attack. By utilizing 4-chloropicolinic acid as the starting material, we establish an excellent leaving group (chloride) positioned perfectly for displacement by a strong, soft nucleophile like methanethiolate.
Step-by-Step Synthesis Protocol
Note: Conduct all steps in a well-ventilated fume hood due to the odor and toxicity of volatile thiols.
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Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-chloropicolinic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: Argon prevents the oxidative dimerization of the methanethiolate reagent into a disulfide. DMF is selected as an aprotic polar solvent to solvate the nucleophile without hydrogen-bonding interference, thereby maximizing the reaction kinetics.
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Nucleophile Addition: Slowly add 2.5 eq of Sodium Methanethiolate (NaSMe) to the stirring solution at 0°C.
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Causality: The excess NaSMe compensates for any trace moisture in the system and drives the equilibrium forward. Cooling prevents uncontrolled exothermic side reactions.
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Thermal Activation: Gradually warm the reaction mixture to 80°C and stir for 4 hours.
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Causality: 80°C provides the precise thermal energy required to overcome the SNAr activation barrier without inducing the decarboxylation of the picolinic acid core, which typically occurs at >120°C.
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Self-Validating Control (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a highly UV-active, lower Rf spot confirms the progression of the SNAr reaction. Do not proceed to workup until starting material is exhausted.
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Workup & Precipitation: Cool the mixture to room temperature, dilute with ice-cold deionized water, and carefully acidify to pH 3.0 - 3.5 using 1M HCl.
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Causality: The isoelectric point of the product is approximately pH 3.5. Acidifying to this precise window ensures maximum precipitation of the neutral zwitterionic species, leaving highly polar impurities in the aqueous phase.
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Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 4-(methylthio)picolinic acid.
Experimental Protocol: Metalloenzyme Inhibition Assay
Once synthesized, this compound is routinely deployed in biochemical assays. The following protocol outlines an in vitro IC₅₀ determination assay for Fe²⁺/2OG-dependent oxygenases.
Step-by-Step Assay Workflow
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Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 50 µM Fe(NH₄)₂(SO₄)₂ (Mohr's salt), 1 mM Ascorbate, and 0.01% Tween-20.
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Causality: Ascorbate is strictly required to maintain iron in the catalytically active Fe(II) state. Tween-20 prevents non-specific aggregation-based enzyme inhibition.
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Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 4-(methylthio)picolinic acid in 100% DMSO.
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Causality: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
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Enzyme Pre-Incubation: Pre-incubate the target enzyme (e.g., JMJD2A) with the inhibitor dilutions for 15 minutes at room temperature.
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Causality: Pre-incubation allows the picolinic acid core to establish the bidentate chelation with the active-site Fe(II) before the endogenous substrate is introduced, ensuring accurate competitive inhibition kinetics.
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Reaction Initiation: Add the specific peptide substrate and 2-oxoglutarate to initiate the reaction.
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Self-Validating Control (System Integrity): Include a positive control inhibitor (e.g., N-oxalylglycine) and a no-enzyme negative control. If the positive control fails to produce an IC₅₀ within 0.5 log units of its established literature value, the assay system (likely due to Fe²⁺ oxidation) is compromised and the buffer must be freshly re-prepared.
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Quantification: Quench the reaction after 30 minutes with 1% TFA and analyze product formation via MALDI-TOF MS or a coupled fluorescence assay.
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to biological validation, illustrating the end-to-end lifecycle of 4-(methylthio)picolinic acid in a drug discovery setting.
Figure 1: End-to-end workflow from the SNAr synthesis of 4-(methylthio)picolinic acid to its downstream application in metalloenzyme assays.
